1,9-Dideoxyforskolin

cAMP signaling adenylate cyclase negative control

1,9-Dideoxyforskolin (CAS 64657-18-7) is a labdane diterpenoid analog of forskolin distinguished by its inability to activate adenylate cyclase, making it a widely used negative control in cAMP signaling research. The compound is also recognized as an inhibitor of glucose transport.

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
CAS No. 64657-18-7
Cat. No. B056874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dideoxyforskolin
CAS64657-18-7
Synonyms[3R-(3α,4aβ,5β,6β,6aα,10aβ,10bα)]-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-Naphtho[2,1-b]pyran-1-one;  -)-1,9-Dideoxyforskolin; _x000B_1,9-Dideoxyforskolin; 
Molecular FormulaC22H34O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
InChIInChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
InChIKeyZKZMDXUDDJYAIB-SUCLLAFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Dideoxyforskolin (CAS 64657-18-7) for cAMP Signaling Research: Negative Control and Glucose Transport Inhibitor


1,9-Dideoxyforskolin (CAS 64657-18-7) is a labdane diterpenoid analog of forskolin distinguished by its inability to activate adenylate cyclase, making it a widely used negative control in cAMP signaling research . The compound is also recognized as an inhibitor of glucose transport [1]. Available from commercial suppliers at ≥95% purity, it is supplied as a solid with a molecular weight of 378.50 Da and the molecular formula C22H34O5 .

Why Forskolin and Its Analogs Cannot Be Interchanged with 1,9-Dideoxyforskolin in Experimental Workflows


In cAMP signaling research, the substitution of forskolin with 1,9-dideoxyforskolin is not experimentally equivalent due to a fundamental functional divergence: 1,9-dideoxyforskolin does not activate adenylate cyclase even at concentrations up to 100 μM [1], whereas forskolin activates adenylate cyclase with an EC50 of 2 μM in the same system [1]. This functional distinction defines the compound's primary utility as a negative control and cAMP-independent probe. Furthermore, 1,9-dideoxyforskolin demonstrates activity as a glucose transport inhibitor that cannot be generalized to all forskolin analogs, as the inhibitory potency varies substantially among structurally related compounds [1].

1,9-Dideoxyforskolin Quantitative Differentiation Evidence vs. Forskolin and Analogs


Adenylate Cyclase Activation: Complete Loss of Activity at 100 μM vs. Forskolin EC50 2 μM

1,9-Dideoxyforskolin does not stimulate adenylate cyclase at concentrations up to 100 μM, in direct contrast to forskolin which activates adenylate cyclase with an EC50 of 2 μM in rat adipocyte membranes [1]. This loss of adenylate cyclase stimulatory activity represents a >50-fold reduction in potency relative to the parent compound and is the defining functional differentiation that establishes 1,9-dideoxyforskolin as a negative control.

cAMP signaling adenylate cyclase negative control

Glucose Transport Inhibition: 53-Fold Lower Potency Than Forskolin (EC50 12.8 μM vs. 0.24 μM)

1,9-Dideoxyforskolin inhibits glucose transport in rat adipocyte plasma membranes with an EC50 of 12.8 μM, compared to forskolin's EC50 of 0.24 μM in the same assay [1]. The compound is the least potent among the five forskolin analogs tested (including 7-desacetylforskolin, 7-tosyl-7-desacetylforskolin, and a water-soluble 7β-piperazino derivative) [1].

glucose transport GLUT inhibition metabolic regulation

Neuronal Nicotinic Receptor-Channel Blockade: 2-3 Fold Higher Potency Than Forskolin (IC50 1.6 μM vs. 3.2-4.8 μM)

1,9-Dideoxyforskolin inhibits carbamylcholine-elicited sodium flux through neuronal nicotinic receptor-gated channels in PC12 cells with an IC50 of 1.6 μM, demonstrating 2- to 3-fold higher potency than both forskolin and the water-soluble analog HL706 in this assay [1]. All three compounds achieve complete blockade at 30 μM [1].

nicotinic receptor ion channel blockade PC12 cells

Voltage-Gated Potassium Current (IA) Inhibition: Non-cAMP-Mediated Blockade

1,9-Dideoxyforskolin (1,9-ddxFSK) specifically blocks the transient A-type potassium current (IA) in rat cerebellar granule neurons, an effect that is not reproduced by cAMP-elevating agents [1]. This contrasts with forskolin, which blocks both IA and non-inactivating K+ currents and exhibits an IC50 of 19 μM for IA blockade at +50 mV [1].

potassium channel IA current cerebellar granule neurons

Synthetic Route Efficiency: 37% Overall Yield in 8 Steps vs. 12% Yield in 12 Steps for Forskolin

The synthesis of 1,9-dideoxyforskolin from ptychantin A proceeds in 8 steps with 37% overall yield, compared to 12 steps and 12% overall yield for forskolin synthesis from the same starting material [1]. The improved synthetic efficiency is attributed to bypassing the stereoselective introduction of the 1α-hydroxy group required for forskolin [1].

chemical synthesis diterpenoid synthesis process chemistry

Recommended Research Applications for 1,9-Dideoxyforskolin Based on Quantitative Evidence


Negative Control for cAMP-Dependent Signaling Studies

Based on the complete absence of adenylate cyclase stimulatory activity at 100 μM [1], 1,9-dideoxyforskolin is the appropriate negative control for experiments using forskolin to probe cAMP-dependent pathways. This application is essential for distinguishing genuine cAMP-mediated effects from cAMP-independent actions of the diterpene scaffold.

Probe for cAMP-Independent Ion Channel Modulation

With an IC50 of 1.6 μM for neuronal nicotinic receptor-channel blockade—2-3 fold more potent than forskolin in this assay [2]—and demonstrated activity at voltage-gated calcium and potassium channels at 30 μM [2], 1,9-dideoxyforskolin serves as a selective tool for investigating direct ion channel interactions independent of adenylate cyclase activation.

Structure-Activity Relationship Studies of Glucose Transporter Inhibition

The compound's EC50 of 12.8 μM for glucose transport inhibition, representing a 53-fold reduction in potency compared to forskolin [1], makes it a valuable reference point for SAR studies of GLUT inhibition by labdane diterpenoids. Its position at the lower end of the potency spectrum among tested analogs provides a baseline for evaluating structural determinants of activity.

Synthetic Chemistry Starting Material for Diterpenoid Derivatization

The more efficient synthetic route to 1,9-dideoxyforskolin (8 steps, 37% yield from ptychantin A) compared to forskolin (12 steps, 12% yield) [3] positions this compound as a synthetically accessible scaffold for generating diterpenoid derivatives, particularly for applications where the 1α- and 9α-hydroxy groups are not required or are intentionally omitted.

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